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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)pyrrole

Cat. No.: B1300231 Get Quote

Technical Guide: 1-(4-Fluorophenyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 1-(4-Fluorophenyl)pyrrole, a fluorinated aromatic heterocyclic compound of

interest in medicinal chemistry and materials science. This document details its structural

characteristics, physical properties, and spectroscopic data, along with a representative

experimental protocol for its synthesis.

Core Chemical and Physical Properties
1-(4-Fluorophenyl)pyrrole is a derivative of pyrrole, a five-membered aromatic heterocycle,

substituted at the nitrogen atom with a 4-fluorophenyl group. The introduction of the fluorine

atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic

stability, making it a valuable building block in drug design.

Identifiers and Molecular Data
The fundamental identifiers and molecular properties of 1-(4-Fluorophenyl)pyrrole are

summarized below.
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Property Value

IUPAC Name 1-(4-Fluorophenyl)-1H-pyrrole

CAS Number 81329-31-9

Molecular Formula C₁₀H₈FN

Molecular Weight 161.18 g/mol

Canonical SMILES C1=CC(=CC=C1F)N2C=CC=C2

Physical Properties
While specific experimental data for the melting and boiling points of 1-(4-
Fluorophenyl)pyrrole are not readily available in the cited literature, data for the analogous 1-

(4-chlorophenyl)pyrrole provides a reasonable estimate. The physical state is expected to be a

solid at room temperature.

Property Value (Predicted/Analogous)

Melting Point
Similar to 1-(4-chlorophenyl)pyrrole: 88-91 °C[1]

[2]

Boiling Point
Similar to 1-(4-chlorophenyl)pyrrole: 200-203 °C

@ 12.7 kPa[3]

Solubility

Expected to have low solubility in water and

good solubility in organic solvents such as

ethanol, diethyl ether, and benzene.

Spectroscopic Data Profile
Detailed spectroscopic data for 1-(4-Fluorophenyl)pyrrole is not fully available. The following

tables present predicted data based on the known spectra of pyrrole, 1-phenylpyrrole, and the

established effects of fluorine substitution on aromatic systems.

¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS @ 0.00 ppm
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.25 - 7.15 Multiplet 4H
Protons on the 4-

fluorophenyl ring

~ 7.05 Triplet 2H
α-protons (C2, C5) of

the pyrrole ring

~ 6.30 Triplet 2H
β-protons (C3, C4) of

the pyrrole ring

Note: The signals for the pyrrole protons are typically triplets due to coupling with each other.

The fluorophenyl protons will exhibit a more complex splitting pattern due to both H-H and H-F

coupling.

¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ @ 77.16 ppm

Chemical Shift (δ, ppm) Assignment

~ 160 (d, ¹JCF ≈ 245 Hz) C4 of the fluorophenyl ring (ipso-carbon to F)

~ 136 (d, ⁴JCF ≈ 3 Hz) C1 of the fluorophenyl ring (ipso-carbon to N)

~ 126 (d, ³JCF ≈ 8 Hz) C2, C6 of the fluorophenyl ring

~ 122 C2, C5 of the pyrrole ring

~ 116 (d, ²JCF ≈ 22 Hz) C3, C5 of the fluorophenyl ring

~ 110 C3, C4 of the pyrrole ring

Note: Carbons on the fluorophenyl ring will appear as doublets due to coupling with the fluorine

atom.

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Vibration Type

~ 3100 - 3000 Aromatic C-H stretch

~ 1600, 1510, 1450 Aromatic C=C ring stretch

~ 1220 Aryl C-F stretch

~ 1100 - 1000 Pyrrole ring vibrations

~ 830 p-disubstituted benzene C-H bend

Mass Spectrometry (MS) (Predicted)
m/z Value Interpretation

161 [M]⁺, Molecular ion

133 [M - CO]⁺ or [M - N₂]⁺ (rearrangement)

108 Loss of fluorophenyl radical

95 Fluorophenyl cation [C₆H₄F]⁺

Experimental Protocols: Synthesis
The synthesis of N-aryl pyrroles is commonly achieved via the Clauson-Kaas or Paal-Knorr

reactions.[4][5] The Clauson-Kaas synthesis is particularly well-suited for this target molecule,

utilizing a primary aromatic amine and a protected 1,4-dicarbonyl compound.

Clauson-Kaas Synthesis of 1-(4-Fluorophenyl)pyrrole
This protocol describes the reaction of 4-fluoroaniline with 2,5-dimethoxytetrahydrofuran in an

acidic medium.

Reactants:

4-Fluoroaniline

2,5-Dimethoxytetrahydrofuran
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Glacial Acetic Acid (as solvent and catalyst)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-

fluoroaniline (1.0 equivalent) and glacial acetic acid.

Stir the mixture until the amine is fully dissolved.

Add 2,5-dimethoxytetrahydrofuran (1.0 - 1.1 equivalents) to the solution.

Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove

residual acetic acid.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water) or by column chromatography on silica gel.

Visualizations
Clauson-Kaas Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-(4-Fluorophenyl)pyrrole
via the Clauson-Kaas reaction.
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Reactants:
4-Fluoroaniline

2,5-Dimethoxytetrahydrofuran

Reaction Step:
Reflux (110-120°C, 2-4h)

Solvent & Catalyst:
Glacial Acetic Acid

In-situ Hydrolysis of
2,5-dimethoxytetrahydrofuran

to Succinaldehyde

Acid-catalyzed

Condensation & Cyclization

Intermediate formation

Workup:
Precipitation in Ice Water

Forms crude product

Purification:
Recrystallization or Chromatography

Final Product:
1-(4-Fluorophenyl)pyrrole

Click to download full resolution via product page

Caption: Workflow for the Clauson-Kaas synthesis of 1-(4-Fluorophenyl)pyrrole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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